
1H-Azepine, 2-heptylhexahydro-
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Overview
Description
However, the evidence includes detailed data on 1H-Azepine, hexahydro-2-propyl- (CAS 13748-14-6) and a structurally related compound, 1H-Azepine, hexahydro-1,5-dimethyl-2-(1-methylethyl)- (CAS 6301-55-9). For clarity, this analysis will focus on these two compounds, with the caveat that direct data on the heptyl derivative is absent from the provided sources.
Preparation Methods
The synthesis of 1H-Azepine, 2-heptylhexahydro- typically involves the insertion of a stabilized singlet nitrene into a benzene ring through a concerted cycloaddition reaction . Industrial production methods often utilize one-pot synthesis procedures, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Chemical Reactions Analysis
1H-Azepine, 2-heptylhexahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepinones, while reduction can produce azepanes .
Scientific Research Applications
1H-Azepine, 2-heptylhexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Azepine, 2-heptylhexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved vary based on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between 1H-Azepine, hexahydro-2-propyl- and 1H-Azepine, hexahydro-1,5-dimethyl-2-(1-methylethyl)- , based on the available evidence:
Key Findings:
Structural and Functional Differences
- Substituent Effects: The 2-propyl derivative (CAS 13748-14-6) has a simpler structure compared to the 1,5-dimethyl-2-isopropyl variant (CAS 6301-55-9).
- No comparable data exists for the 1,5-dimethyl-2-isopropyl variant.
Data Limitations
- Missing Physicochemical Data : Neither compound has reported melting/boiling points, solubility, or stability data in the provided evidence, limiting direct comparisons .
- Application Context: The 2-propyl variant is explicitly noted as a laboratory chemical and intermediate in synthesis , while the 1,5-dimethyl-2-isopropyl compound’s uses are unspecified .
Properties
CAS No. |
89656-49-5 |
---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-heptylazepane |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-7-10-13-11-8-6-9-12-14-13/h13-14H,2-12H2,1H3 |
InChI Key |
SIJCJSWEFVOBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCCCCN1 |
Origin of Product |
United States |
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